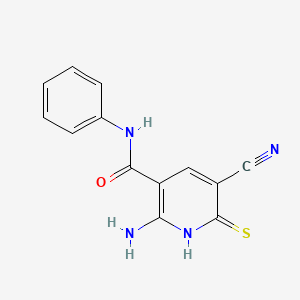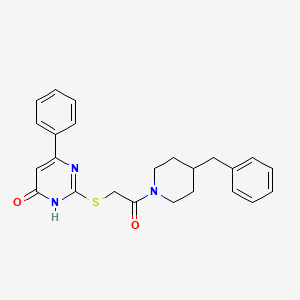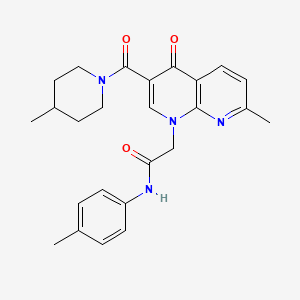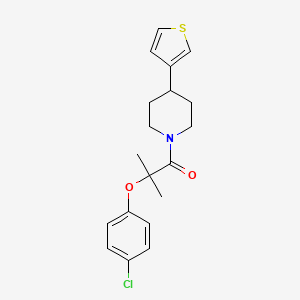![molecular formula C13H14FN3O3 B2438142 ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860784-87-8](/img/structure/B2438142.png)
ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives to food flavorings . The compound has a fluorophenyl group, a triazol group, and a methyl group attached to the ethyl acetate backbone .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction, as is common for similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For instance, ethyl 2-(4-fluorophenyl)acetate, a similar compound, has a molecular weight of 182.19 g/mol and a complexity of 162 .Wissenschaftliche Forschungsanwendungen
Herbicide Synthesis
Ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is utilized in herbicide synthesis. An efficient method for synthesizing the herbicide carfentrazone-ethyl, involving a Heck reaction, uses this compound as an intermediate. This method is characterized by mild conditions, atom economy, and cost-effectiveness, making it a significant advancement in the field of herbicidal chemistry (Fan et al., 2015).
Anticancer Research
This compound has applications in anticancer research. A study describes the preparation of a derivative using the S-arylation method, demonstrating potent cytotoxic activity against various cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. Its potential as an effective anti-cancer agent is indicated by its inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).
Antimicrobial Activity
This compound derivatives have been explored for their antimicrobial properties. New derivatives, including Mannich bases, have been synthesized and shown to possess good activity against various test microorganisms, comparable to standard drugs like ampicillin (Fandaklı et al., 2012).
Structural and Interaction Analysis
The compound is also significant in studying molecular interactions and structures. Its derivatives have been synthesized and analyzed using techniques like Hirshfeld surface analysis and DFT calculations, providing insights into π-hole tetrel bonding interactions, which are crucial for understanding molecular self-assembly and reactivity (Ahmed et al., 2020).
Protoporphyrinogen Oxidase Inhibition
Research has also highlighted the use of this compound in designing protoporphyrinogen oxidase (PPO) inhibitors. Novel derivatives synthesized for this purpose have shown promising herbicidal activity and a broad spectrum of action, offering potential applications in agricultural chemistry (Zuo et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZBHGMJIMFCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2438061.png)



![4,5-Dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2438069.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2438072.png)


![(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2438075.png)
![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2438078.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2438081.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2438082.png)
